molecular formula C42H51N9O7 B15137312 D-Leu-Pro-Arg-Rh110-D-Pro

D-Leu-Pro-Arg-Rh110-D-Pro

Cat. No.: B15137312
M. Wt: 793.9 g/mol
InChI Key: PGPRTLJFNVZRGW-DLBULNJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Leu-Pro-Arg-Rh110-D-Pro: is a synthetic peptide substrate designed for the detection of Factor Xa I (FXIa) activity. It consists of a peptide chain linked to Rhodamine 110 through a cleavable bond. The cleavage of this bond enhances the intensity of the fluorophore, making it useful for various biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Leu-Pro-Arg-Rh110-D-Pro involves the following steps:

    Peptide Synthesis: The peptide chain is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

    Coupling with Rhodamine 110: The synthesized peptide is then coupled with Rhodamine 110 through a cleavable bond. .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions:

    Cleavage Reaction: The primary reaction of interest for D-Leu-Pro-Arg-Rh110-D-Pro is the cleavage of the bond linking the peptide to Rhodamine 110. .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Mechanism: D-Leu-Pro-Arg-Rh110-D-Pro functions as a substrate for Factor Xa I (FXIa). Upon binding to the enzyme, the cleavable bond between the peptide and Rhodamine 110 is hydrolyzed. This cleavage results in an increase in fluorescence intensity, which can be measured to determine the activity of FXIa .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific design for detecting FXIa activity through fluorescence enhancement. Its cleavable bond and the resulting increase in fluorescence intensity make it a valuable tool in biochemical assays .

Properties

Molecular Formula

C42H51N9O7

Molecular Weight

793.9 g/mol

IUPAC Name

(2S)-1-[(2R)-2-amino-4-methylpentanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-oxo-1-[[3-oxo-6'-[[(2R)-pyrrolidine-2-carbonyl]amino]spiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]pentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C42H51N9O7/c1-23(2)20-30(43)39(55)51-19-7-12-33(51)38(54)50-32(11-6-18-47-41(44)45)37(53)49-25-14-16-29-35(22-25)57-34-21-24(48-36(52)31-10-5-17-46-31)13-15-28(34)42(29)27-9-4-3-8-26(27)40(56)58-42/h3-4,8-9,13-16,21-23,30-33,46H,5-7,10-12,17-20,43H2,1-2H3,(H,48,52)(H,49,53)(H,50,54)(H4,44,45,47)/t30-,31-,32+,33+,42?/m1/s1

InChI Key

PGPRTLJFNVZRGW-DLBULNJOSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)[C@H]6CCCN6)C7=CC=CC=C7C(=O)O4)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)C6CCCN6)C7=CC=CC=C7C(=O)O4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.